Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . Another method involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the desired compound through regiospecific cyclization processes .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include EDC·HCl, DMSO, p-TsCl, and triethylamine . The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetamide at high temperatures results in the formation of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .
Scientific Research Applications
Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, this compound is used in the industry for various purposes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 4-amino-1,2,5-oxadiazole-3-carboximidate involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase, affecting cellular respiration and energy production . The compound’s ability to interact with these targets makes it a valuable tool in scientific research and potential therapeutic applications .
Comparison with Similar Compounds
Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate can be compared with other similar compounds, such as methyl 4-amino-1,2,5-oxadiazole-3-carboxylate . While both compounds share a similar core structure, their functional groups and resulting properties differ. This compound is unique due to its specific chemical structure, which imparts distinct reactivity and applications .
List of Similar Compounds:Properties
IUPAC Name |
methyl 4-amino-1,2,5-oxadiazole-3-carboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-9-4(6)2-3(5)8-10-7-2/h6H,1H3,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSQCCQBLOMCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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